molecular formula C21H28N4O2S B2407961 2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE CAS No. 1029763-78-7

2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE

Cat. No.: B2407961
CAS No.: 1029763-78-7
M. Wt: 400.54
InChI Key: QBVVNLWZFISLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps, including:

    Formation of the Benzoyl Group:

    Piperidine Derivative Formation: The piperidine ring can be synthesized through a series of reactions starting from piperidine and incorporating the necessary functional groups.

    Coupling Reaction: The final step involves coupling the piperidine derivative with the benzoyl group and the phenoxy group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalyst Selection: Using efficient catalysts to speed up the reaction.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure the desired reaction pathway.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoylpiperidine: A simpler analog with similar structural features.

    3-Methylbenzoylpiperidine: Another analog with a methyl group on the benzoyl ring.

    Phenoxybenzoylpiperidine: A compound with a phenoxy group attached to the benzoyl ring.

Uniqueness

2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-15-5-4-10-25(13-15)21-23-16(2)11-20(24-21)27-14-19(26)22-12-17-6-8-18(28-3)9-7-17/h6-9,11,15H,4-5,10,12-14H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVVNLWZFISLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.